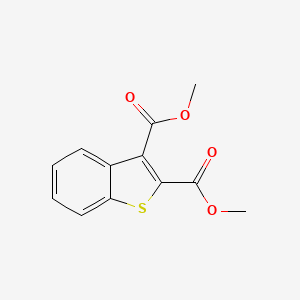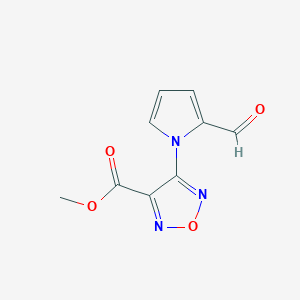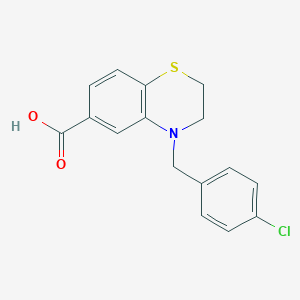![molecular formula C13H12BrNO5S B7835587 3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid](/img/structure/B7835587.png)
3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid is an organic compound that features a bromophenyl group, a sulfonyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-amino-3-(2-furyl)propanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-{[(4-Phenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The furan ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chlorophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid
- 3-{[(4-Methylphenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid
- 3-{[(4-Nitrophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid
Uniqueness
3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid is unique due to the presence of the bromine atom, which can participate in various chemical reactions that are not possible with other halogens
Properties
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]-3-(furan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO5S/c14-9-3-5-10(6-4-9)21(18,19)15-11(8-13(16)17)12-2-1-7-20-12/h1-7,11,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBZHPSKGDTQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-phenyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-6-carboxylate](/img/structure/B7835525.png)
![[6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B7835529.png)

![methyl 4-(4-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7835546.png)
![N-{[benzyl(2-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B7835551.png)
![2-[(3-fluorobenzyl)thio]-3H-imidazo[4,5-c]pyridine](/img/structure/B7835565.png)
![2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B7835570.png)

![3-{[(4-Bromophenyl)sulfonyl]amino}-3-thien-2-ylpropanoic acid](/img/structure/B7835593.png)
![2-[(2,6-Dichlorophenyl)methylazaniumyl]acetate](/img/structure/B7835597.png)
![ethyl N-[(4-nitrophenyl)sulfonyl]leucinate](/img/structure/B7835601.png)
![{6-[(diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B7835610.png)
